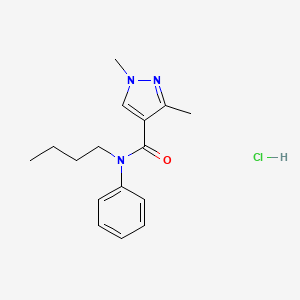

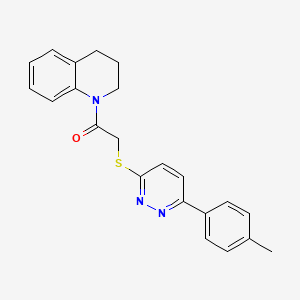

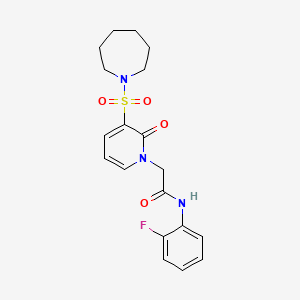

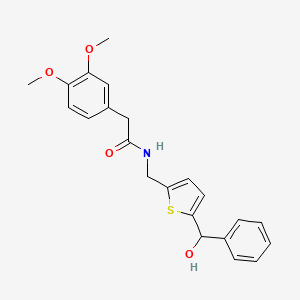

![molecular formula C17H21N3O3S B2648983 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 958708-58-2](/img/structure/B2648983.png)

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

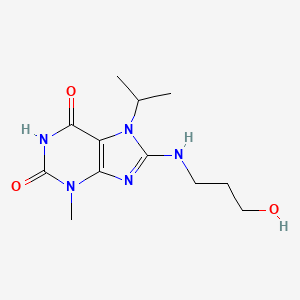

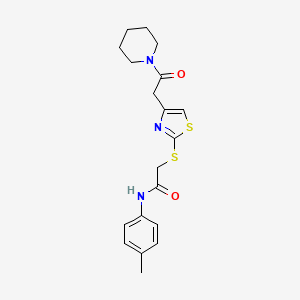

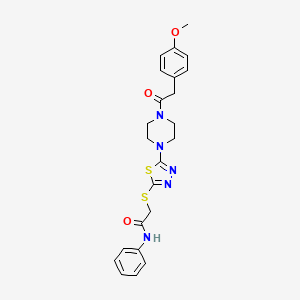

This compound is a type of heterocycle that has been synthesized and evaluated for its antiproliferative activity . It has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing .

Synthesis Analysis

The synthesis of this compound involves a series of reactions, including iodine-mediated electrophilic cyclization and Suzuki cross-couplings . The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .Molecular Structure Analysis

The molecular structure of this compound is complex, comprising several planar groups . The structure was confirmed through X-ray diffraction and spectral analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 210.0–210.9 °C . Its 1H NMR and 13C NMR spectral data have been reported .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The compound has been studied for its antiproliferative activity against various cancer cell lines . It has shown promising results, with the most potent compounds displaying low micromolar GI 50 values . This suggests that the compound could potentially be used in the treatment of various types of cancer.

Induction of Cell Death

The compound has been found to induce cell death in cancer cells . It activates the initiator enzyme of apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA) . This indicates that the compound could be used as a therapeutic agent in cancer treatment.

Fluorescence Properties

The compound has been found to have fluorescence properties . It has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This suggests that the compound could be used in various scientific and industrial applications that require pH sensing.

Inhibitor of EGFR/VEGFR-2

The compound has been identified as a promising EGFR/VEGFR-2 inhibitor . EGFR and VEGFR-2 are associated with the progression of triple-negative breast cancer (TNBC), and the compound has shown potential in inhibiting these receptors . This suggests that the compound could be used in the treatment of TNBC.

Pharmacokinetic and Drug-likeness Models

The compound has been studied using pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This indicates that the compound has potential as a drug candidate.

Molecular Docking and Dynamic Simulation

The compound has been studied using molecular docking and dynamic simulation . The molecules’ levels of affinity for the target proteins varied, with the highest binding affinities demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex . This suggests that the compound could be used in the development of new drugs.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-3-4-5-16(21)18-17-14-10-24(22)11-15(14)19-20(17)12-6-8-13(23-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWKIGNLGCQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)

![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)

![Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2648914.png)

![2-(furan-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648916.png)

![7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2648922.png)